molecular formula C19H23NO3S B2990895 2-ethoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1797182-24-1

2-ethoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2990895
CAS No.: 1797182-24-1
M. Wt: 345.46
InChI Key: YSUOZKYHCATKGH-UHFFFAOYSA-N
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Description

This benzamide derivative features a 2-ethoxy-substituted aromatic ring linked to a tertiary amine group comprising tetrahydro-2H-pyran-4-yl and thiophen-2-ylmethyl moieties.

Properties

IUPAC Name

2-ethoxy-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-2-23-18-8-4-3-7-17(18)19(21)20(14-16-6-5-13-24-16)15-9-11-22-12-10-15/h3-8,13,15H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUOZKYHCATKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound features a benzamide structure with ethoxy and tetrahydro-pyran moieties, as well as a thiophenyl group, which contribute to its biological activity. The molecular formula is C15H19N1O2SC_{15}H_{19}N_{1}O_{2}S, with a molecular weight of approximately 285.39 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines using assays like the Sulforhodamine B (SRB) assay, which measures total protein synthesis in response to drug treatment .
  • Anti-inflammatory Properties : Benzamides are often associated with anti-inflammatory effects. Research has shown that certain derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzyme Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation, leading to reduced tumor growth.
  • Antioxidant Activity : Some studies suggest that these compounds may act as antioxidants, protecting cells from oxidative stress which is linked to cancer development .

Anticancer Studies

A notable study evaluated the anticancer effects of related benzamide derivatives against leukemia and lymphoma cell lines. Results indicated significant inhibition of cell growth at certain concentrations, with IC50 values demonstrating potent activity .

Anti-inflammatory Studies

In another investigation focusing on anti-inflammatory properties, derivatives were tested for their ability to suppress pro-inflammatory cytokines in cultured macrophages. The results showed a marked decrease in cytokine levels compared to untreated controls, indicating potential therapeutic benefits for inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/ModelIC50 (µM)Reference
Compound AAnticancerLeukemia15
Compound BAnti-inflammatoryMacrophage cultures25
Compound CAntioxidantErythrocytes (fish model)30

Comparison with Similar Compounds

Tetrahydro-2H-pyran-4-yl-Containing Benzamides

Several analogs share the tetrahydro-2H-pyran-4-yl group, a common scaffold in kinase inhibitors and prodrugs:

  • 4-acetamido-3-(benzyloxy)-N-(tetrahydro-2H-pyran-4-yl)benzamide (Compound 10, Ev3) :
    • Key Difference : Acetamido and benzyloxy substituents vs. ethoxy and thiophen-2-ylmethyl.
    • Functional Impact : The benzyloxy group may enhance lipophilicity, while acetamido could participate in hydrogen bonding .
  • 2-(methylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide (Ev7) :
    • Key Difference : Methylthio vs. ethoxy substituent.
    • Impact : Methylthio (S–CH₃) is less polar than ethoxy (O–C₂H₅), altering solubility and metabolic stability .
Table 2: Physicochemical Properties of Tetrahydro-2H-pyran-4-yl Benzamides
Compound Substituent LogP* Solubility (Predicted)
Target 2-ethoxy ~3.2 Moderate (aqueous)
Compound 10 (Ev3) 3-benzyloxy, 4-acetamido ~2.8 Low (lipophilic)
Ev7 2-methylthio ~3.5 Low (organic solvents)

*Estimated using fragment-based methods.

Pharmacologically Active Analogs

  • Venetoclax (ABT-199, Ev8): Structure: Contains a tetrahydro-2H-pyran-4-ylmethylamino group and a sulfonyl-piperazinylbenzamide core. Key Difference: Sulfonamide and pyrrolopyridinyl groups vs. ethoxy and thiophene in the target compound. Functional Impact: Venetoclax’s design enables BCL-2 inhibition, highlighting the importance of sulfonamide and heteroaromatic groups in target specificity .
  • Prodrugs with Tetrahydro-2H-pyran-4-yl (Ev5) :
    • Example : 2-(diphenylphosphaneyl)-N-(3-hydroxy-2-methyl-6-...tetrahydro-2H-pyran-4-yl)benzamide
    • Key Difference : Phosphine-modified prodrug vs. ethoxy-substituted parent compound.
    • Impact : The phosphine group enables bioorthogonal activation, a feature absent in the target compound .

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